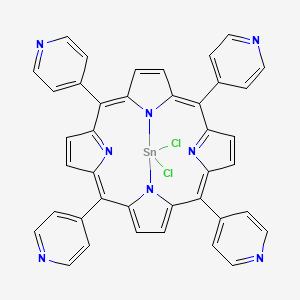

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

Overview

Description

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride is a synthetic porphyrin used for research . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The compound has been used in the formation of photoresponsive porphyrin nanotubes. These nanotubes are formed by the self-assembly of meso-tetrakis(4-sulfonatophenyl)porphyrin and Sn(IV) meso-tetra(4-pyridyl)porphyrin .Molecular Structure Analysis

The molecular formula of this compound is C40H24Cl2N8Sn, and its molecular weight is 806.29 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound has been used in the formation of photoresponsive porphyrin nanotubes .Scientific Research Applications

DNA Interaction and Chromophore Behavior

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride and its derivatives are extensively studied for their interactions with DNA. They demonstrate significant binding capabilities, often through both electrostatic and intercalative binding modes. Such interactions have implications for DNA structure alterations and potential applications in gene therapy and molecular biology (Carvlin, Datta-gupta, & Fiel, 1982). Additionally, the porphyrin photosensitizer, meso-Tetra (4-N-methyl-pyridyl) porphine tetraperchlorate, unwinds supercoiled ColEI DNA at lower concentrations than ethidium bromide, indicating a potential for gene regulation applications (Fiel & Munson, 1980).

Photodynamic Therapy and Cancer Treatment

Several studies have explored the use of meso-Tetra(N-methyl-4-pyridyl) porphine tetra tosylate (TMP), a derivative, in photodynamic therapy (PDT) for treating cancer. This compound is capable of inducing cell death in targeted tumor cells through the generation of reactive oxygen species. Enhancements in its cellular uptake and therapeutic effectiveness have been achieved through encapsulation in chitosan/alginate nanoparticles (Abdelghany et al., 2013).

Metal Ion Sensing

The aqueous solution of meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride has been reported to exhibit distinct electronic absorptions in the UV-vis region when interacting with toxic metal ions. This property suggests its application in the detection and sensing of metal ions like Hg^2+, Pb^2+, Cd^2+, and Cu^2+, crucial for environmental monitoring and public health safety (Zamadar, Orr, & Uherek, 2016).

Protein Aggregation and Disease Treatment

Research indicates that certain derivatives interact with proteins, influencing protein aggregation processes. This can be crucial in treating diseases caused by amyloidosis and in regulating protein states in pharmacological preparations (Lebedeva et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride is a synthetic porphyrin specialty chemical

Mode of Action

It has been used in research related to photocatalytic reduction and photoelectrochemical hydrogen production .

Biochemical Pathways

It has been used in studies related to photocatalytic reduction and photoelectrochemical hydrogen production , suggesting its involvement in these processes.

Pharmacokinetics

It is recommended to store the compound at room temperature and protect it from light .

Result of Action

It has been used in studies related to photocatalytic reduction and photoelectrochemical hydrogen production , suggesting its potential role in these processes.

Action Environment

It is recommended to store the compound at room temperature and protect it from light , suggesting that temperature and light exposure may affect its stability.

Properties

IUPAC Name |

22,22-dichloro-2,7,12,17-tetrapyridin-4-yl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H24N8.2ClH.Sn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;;/h1-24H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPXIJCSDMQAQK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC1=C(C3=CC=C4N3[Sn](N5C(=C2C6=CC=NC=C6)C=CC5=C(C7=NC(=C4C8=CC=NC=C8)C=C7)C9=CC=NC=C9)(Cl)Cl)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H24Cl2N8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)

![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)

![{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide](/img/structure/B1435249.png)

![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435255.png)